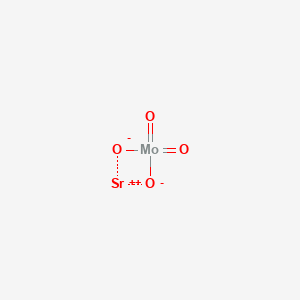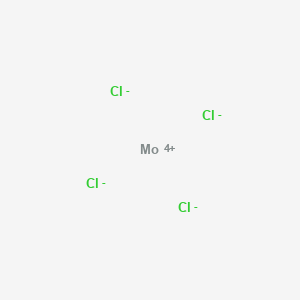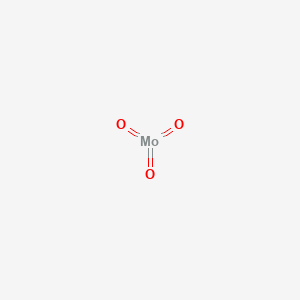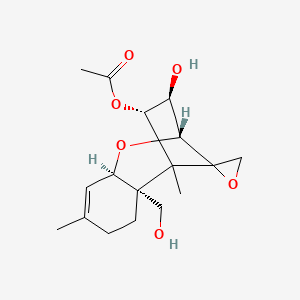
Dodecaethylene Glycol Monomethyl Ether
Vue d'ensemble
Description
Dodecaethylene glycol monomethyl ether is a chemical compound with the molecular formula C25H52O13. It is a member of the polyethylene glycol family, characterized by the presence of twelve ethylene glycol units and a terminal methoxy group. This compound is known for its high solubility in water and various organic solvents, making it a versatile reagent in both laboratory and industrial settings .
Mécanisme D'action
Target of Action
Dodecaethylene Glycol Monomethyl Ether (DGME) is a versatile compound used in various applications, including bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization . .
Mode of Action
It is known to be used in the preparation of certain derivatives, such as ribavirin derivatives . This suggests that DGME may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Given its use in the synthesis of ribavirin derivatives , it may be involved in pathways related to the action of ribavirin, an antiviral medication.
Result of Action
It is known to be used in the synthesis of ribavirin derivatives ,
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecaethylene glycol monomethyl ether can be synthesized through a multi-step reaction process starting from bis[2-(2-hydroxyethoxy)ethyl] ether. The synthesis involves the following steps :
Step 1: Reaction with triethylamine, DMAP, and thionyl chloride in dichloromethane at 0-25°C.
Step 2: Treatment with sodium hydride in tetrahydrofuran under an inert atmosphere.
Step 3: Further reaction with sodium hydride in tetrahydrofuran at 0-25°C.
Step 4: Hydrogenation using palladium on activated carbon in methanol under high pressure.
Industrial Production Methods: Industrial production of this compound typically involves the polymerization of ethylene oxide in the presence of methanol, which acts as a chain terminator. This process ensures the formation of the desired number of ethylene glycol units and the terminal methoxy group .
Analyse Des Réactions Chimiques
Types of Reactions: Dodecaethylene glycol monomethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and tosylates are used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
Dodecaethylene glycol monomethyl ether has a wide range of applications in scientific research:
Biology: Employed in bioconjugation and surface functionalization due to its hydrophilic nature.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Applied in the production of PEG hydrogels and as a crosslinker in polymer chemistry.
Comparaison Avec Des Composés Similaires
- Triethylene glycol monomethyl ether (C7H16O4)
- Diethylene glycol monomethyl ether (C5H12O3)
- Polyethylene glycol monomethyl ether (various chain lengths)
Comparison: Dodecaethylene glycol monomethyl ether is unique due to its longer chain length, which imparts higher solubility and better performance in applications requiring extensive hydrogen bonding and solubilization. Compared to shorter chain analogs like triethylene glycol monomethyl ether and diethylene glycol monomethyl ether, it offers enhanced properties for bioconjugation and drug delivery .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZJIIDLZRWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















